(2R)-2-amino-N-(2-phenylethyl)propanamide
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Overview
Description
(2R)-2-amino-N-(2-phenylethyl)propanamide: is an organic compound that belongs to the class of amides It features a chiral center at the second carbon, making it an enantiomerically pure compound
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor . The μ-opioid receptor plays a crucial role in pain perception, reward, and addiction .
Mode of Action
Fentanyl analogs bind to the μ-opioid receptor, triggering a series of intracellular events that lead to analgesic effects .
Biochemical Pathways
It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds, such as fentanyl analogs, are known to have high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects due to their interaction with the μ-opioid receptor .
Action Environment
It is known that similar compounds, such as fentanyl analogs, can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide can be achieved through several methods. One common approach involves the reaction of ®-2-amino-2-methylpropanamide with phenylethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(2R)-2-amino-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-(2-phenylethyl)propanamide: The enantiomer of the compound with different stereochemistry.
N-phenylethyl-2-aminoacetamide: A structurally similar compound with a different carbon backbone.
2-amino-N-(2-phenylethyl)butanamide: A homologous compound with an extended carbon chain.
Uniqueness
(2R)-2-amino-N-(2-phenylethyl)propanamide is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
(2R)-2-amino-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXKSALWCGMYJO-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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